

Thielavin B methyl ester synthesis and activity

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Compound of Interest		
Compound Name:	Thielavin B	
Cat. No.:	B106361	Get Quote

Application Notes: Thielavin B Methyl Ester

Introduction

Thielavin B methyl ester is a naturally occurring benzoate trimer, a class of compounds known as depsides. It was first isolated from an unidentified fungus, MSX 55526, belonging to the Order Sordariales. Structurally, it is the methyl ester of **Thielavin B**, a known inhibitor of prostaglandin biosynthesis. **Thielavin B** methyl ester has demonstrated moderate cytotoxic activity against cancer cell lines and, due to its structural similarity to **Thielavin B**, is implicated in anti-inflammatory pathways. These properties make it a compound of interest for researchers in oncology and inflammation.

Chemical Structure

Thielavin B methyl ester is a tribenzoate containing three benzoate rings linked by two p-phenoxy groups.[1] Its molecular formula is C₃₂H₃₆O₁₀, with a corresponding molecular weight that gives an [M+H]⁺ ion at m/z 581.2378.[1] Two of the benzoate rings feature identical substitution patterns (2-methoxy-4-phenoxy-3,5,6-trimethyl), while the third is a 2,4-diphenoxy-3,6-dimethyl benzoate.[1]

Biological Activity & Data

Thielavin B methyl ester and its parent compound, **Thielavin B**, exhibit distinct but related biological activities.

Cytotoxic Activity of Thielavin B Methyl Ester



Thielavin B methyl ester has been shown to possess moderate cytotoxic activity against a panel of cancer cell lines.[1][2] Bioactivity-directed fractionation of the fungal extract MSX 55526 showed that fractions containing this compound were active against the H460 human large cell lung carcinoma cell line.

Table 1: Cytotoxic Activity of **Thielavin B** Methyl Ester

Compound	Cell Line	Activity	Concentration	Citation
Crude Fungal Extract	H460	>97% inhibition	20 μg/mL	
Purified Fraction	H460	>95% inhibition	2 μg/mL	
Thielavin B methyl ester	3 Cancer Cell Lines	Moderately Active	Not Specified	
Note: Specific IC50 values for the purified Thielavin B methyl ester are not provided in the cited literature.				

Anti-inflammatory Activity of Thielavin B (Parent Compound)

The parent compound, **Thielavin B**, is a potent inhibitor of prostaglandin biosynthesis, a key pathway in inflammation. It specifically inhibits the synthesis of prostaglandin E2 from its endoperoxide precursor. This activity is the basis for its observed anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Thielavin B

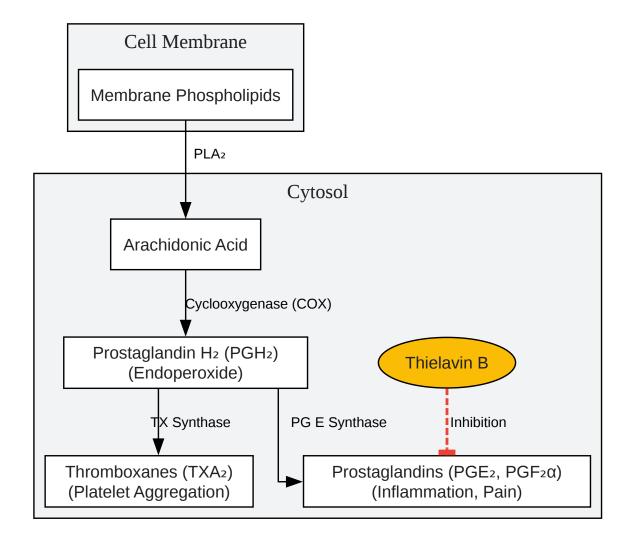


Assay	Target Enzyme/Proce ss	Test System	IC50	Citation
Prostaglandin Synthesis	Conversion of Arachidonic Acid to PGF ₂ α + PGE ₂	Ram Seminal Vesicle Microsomes	9 μΜ	
Thromboxane Synthesis	Conversion of Prostaglandin H ₂ to Thromboxane A ₂	Bovine Platelet Microsomes	350 μΜ	

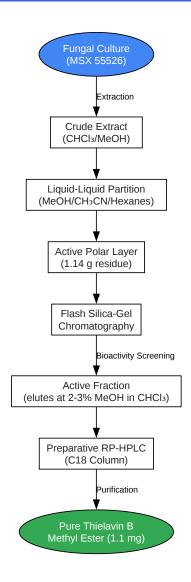
Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary described mechanism of action for the thielavin family relates to the anti-inflammatory activity of **Thielavin B**. It intervenes in the arachidonic acid cascade, a critical signaling pathway for inflammation. Specifically, **Thielavin B** inhibits the enzymatic conversion of prostaglandin endoperoxide (PGH₂) into prostaglandin E₂ (PGE₂). This action reduces the levels of a key mediator of inflammation, pain, and fever.









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References

- 1. Thielavin B methyl ester: a cytotoxic benzoate trimer from an unidentified fungus (MSX 55526) from the Order Sordariales PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thielavin B methyl ester: a cytotoxic benzoate trimer from an unidentified fungus (MSX 55526) from the Order Sordariales PubMed [pubmed.ncbi.nlm.nih.gov]







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